![molecular formula C14H21N5O3S B2579386 4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine CAS No. 2415539-09-0](/img/structure/B2579386.png)
4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine is a complex organic compound that features a unique combination of pyrazine, pyrrolo, and morpholine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine typically involves multiple steps, including cyclization, sulfonylation, and morpholine incorporation. One common synthetic route starts with the preparation of the pyrazine derivative, followed by the formation of the octahydropyrrolo[3,4-c]pyrrole core through cyclization reactions. The sulfonylation step introduces the sulfonyl group, and finally, the morpholine ring is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its role in cancer treatment.
Biological Studies: The compound is used to study its effects on various biological pathways and its potential as an antimicrobial and anti-inflammatory agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in drug discovery.
Mecanismo De Acción
The mechanism of action of 4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar structural motif.
Uniqueness
4-{[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine is unique due to its combination of pyrazine, pyrrolo, and morpholine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block in drug discovery highlight its significance .
Propiedades
IUPAC Name |
4-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c20-23(21,18-3-5-22-6-4-18)19-10-12-8-17(9-13(12)11-19)14-7-15-1-2-16-14/h1-2,7,12-13H,3-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSJMHHNCRWGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)
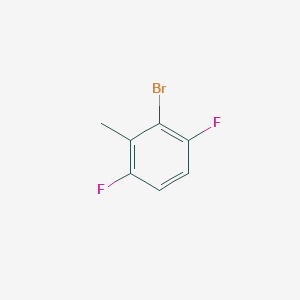
![2-(phenylsulfonyl)-N'-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide](/img/structure/B2579307.png)
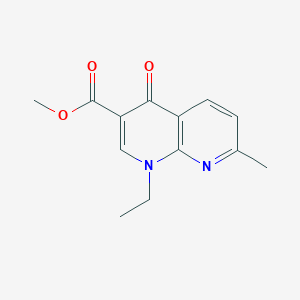
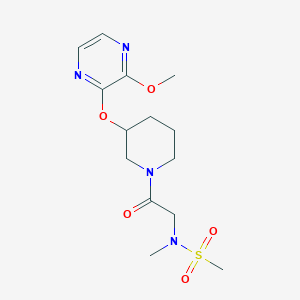
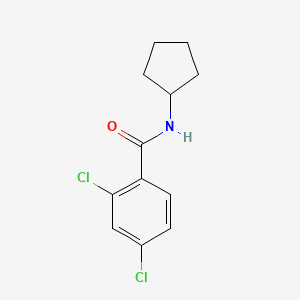
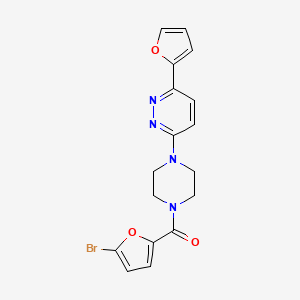
![N-(4-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2579315.png)
![(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2579316.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2579317.png)
![2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2579319.png)
![N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579321.png)
![N-(6-methylpyridin-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2579322.png)
![1-Butyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2579326.png)
